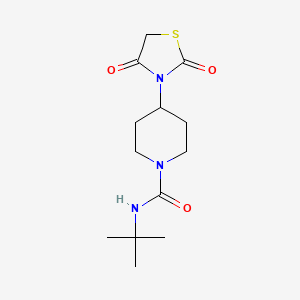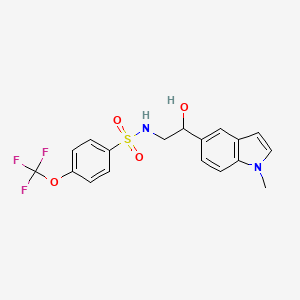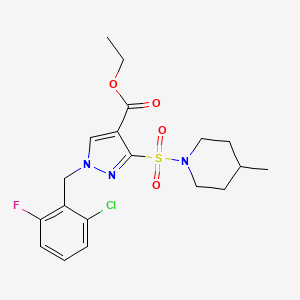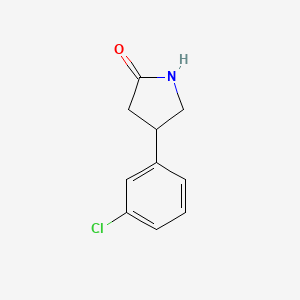
4-(3-Chlorophenyl)pyrrolidin-2-one
Descripción general
Descripción
4-(3-Chlorophenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidin-2-ones . It has a molecular weight of 195.65 . It is also known as 3-(4-chlorophenyl)pyrrolidin-2-one .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of 4-(3-Chlorophenyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6H2, (H,12,13) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions starting from N-substituted piperidines . This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
4-(3-Chlorophenyl)pyrrolidin-2-one is a powder at room temperature . It has a melting point of 124-126 degrees Celsius .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
4-(3-Chlorophenyl)pyrrolidin-2-one: derivatives have been studied for their potential anticonvulsant activity. Research suggests that these compounds can interact with ion channels, which play a crucial role in the management of convulsive disorders . The modification of the pyrrolidine ring structure has been shown to affect the efficacy and potency of these compounds as anticonvulsants.
Antinociceptive Properties
The antinociceptive properties of 4-(3-Chlorophenyl)pyrrolidin-2-one are linked to its ability to modulate pain pathways. Studies have indicated that derivatives of this compound can be effective in reducing the sensation of pain without causing significant side effects .
Antibacterial and Antifungal Applications
Derivatives of 4-(3-Chlorophenyl)pyrrolidin-2-one have been explored for their antibacterial and antifungal activities. The presence of the chlorophenyl group contributes to the compound’s ability to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Anticancer Potential
The anticancer potential of 4-(3-Chlorophenyl)pyrrolidin-2-one is being investigated due to its ability to interfere with the proliferation of cancer cells. The compound’s structure allows it to bind to certain proteins involved in the cell cycle, thereby inhibiting cancer cell growth .
Antioxidant Effects
This compound has shown promise as an antioxidant. Its chemical structure enables it to scavenge free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Role in Drug Design and Discovery
The pyrrolidine ring, a key feature of 4-(3-Chlorophenyl)pyrrolidin-2-one , is widely used in medicinal chemistry to create novel biologically active compounds. Its non-planarity and ability to adopt various conformations make it an excellent scaffold for designing drugs with target selectivity . The stereogenicity of the pyrrolidine ring also allows for the creation of enantioselective drug candidates, which can have different biological profiles based on their binding mode to proteins .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as 4-(3-chlorophenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2-one, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the selectivity of similar compounds can be easily tuned by using a specific oxidant and additive .
Safety and Hazards
Direcciones Futuras
Pyrrolidin-2-ones, including 4-(3-Chlorophenyl)pyrrolidin-2-one, have great potential in pharmacology and medicinal chemistry . They are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
4-(3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKWZVARCHRFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2858009.png)
![N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B2858011.png)
![N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2858012.png)

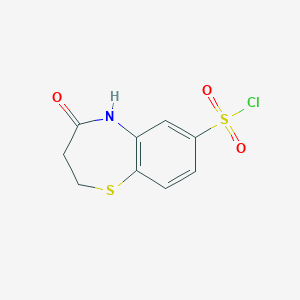
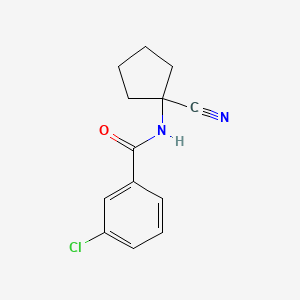
![1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B2858018.png)
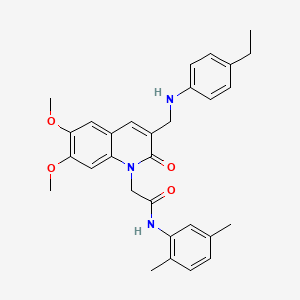

![1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2858023.png)
